2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that features a thiazolidinone core, a furan ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone core. The final step involves the acylation of the thiazolidinone with 2-(4-hydroxyphenyl)ethylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone core can be reduced to form thiazolidines.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidines and reduced thiazolidinone derivatives.
Substitution: Various substituted hydroxyphenyl derivatives.
Scientific Research Applications
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and hydroxyphenyl group can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- **2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O4S2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H16N2O4S2/c21-13-5-3-12(4-6-13)7-8-19-16(22)11-20-17(23)15(26-18(20)25)10-14-2-1-9-24-14/h1-6,9-10,21H,7-8,11H2,(H,19,22)/b15-10- |
InChI Key |
MWSKTDVXOBLBCQ-GDNBJRDFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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